molecular formula C19H24N4O2 B2641701 1-benzyl-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea CAS No. 2034480-64-1

1-benzyl-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Cat. No.: B2641701
CAS No.: 2034480-64-1
M. Wt: 340.427
InChI Key: HQBUGUNGGFKANI-UHFFFAOYSA-N
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Description

1-benzyl-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

  • Synthesis and Evaluation of Antioxidant Activity : A study by George, S. et al. (2010) reported the synthesis of urea derivatives and evaluated their antioxidant activity. These derivatives were characterized and screened for antioxidant properties, suggesting potential applications in fields requiring antioxidant compounds (George, Sabitha, Kumar, & Ravi, 2010).

Anti-inflammatory Activity

  • Design, Synthesis, Characterisation and Pharmacological Evaluation : Gejalakshmi, S. and Harikrishnan, N. (2018) synthesized 2,3-dihydropyrimidin-2(1H)-one derivatives and evaluated their anti-inflammatory activity. These compounds also showed significant antioxidant activity, indicating their potential in pharmacological applications (Gejalakshmi & Harikrishnan, 2018).

Inhibition of Enzymes

  • Inhibition Profiles Against Enzymes : Sujayev, A. et al. (2016) synthesized a cyclic urea derivative and tested its inhibition against carbonic anhydrase and cholinesterase enzymes. These findings suggest the potential use of such compounds in treating conditions associated with enzyme dysregulation (Sujayev et al., 2016).

Anticancer Activity

  • Synthesis, Antimicrobial and Anticancer Activities : El-Sawy, E. et al. (2013) conducted research on N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, resulting in pyrimidine derivatives. These compounds demonstrated notable in vitro cytotoxicity against various cancer cell lines, highlighting their potential in cancer research (El-Sawy et al., 2013).

Synthesis Techniques

  • Novel Synthesis Techniques : Studies have explored various synthesis techniques for urea and pyrimidine derivatives, contributing to the development of new compounds with potential applications in diverse fields. These techniques include the Biginelli reaction and novel synthesis under specific conditions (Kappe, 2000), (Gholap et al., 2004).

Properties

IUPAC Name

1-benzyl-3-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-18-12-17(16-8-4-5-9-16)22-14-23(18)11-10-20-19(25)21-13-15-6-2-1-3-7-15/h1-3,6-7,12,14,16H,4-5,8-11,13H2,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBUGUNGGFKANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=O)N(C=N2)CCNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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